molecular formula C22H30N2O5 B10826244 Trandolaprilat CAS No. 83601-86-9

Trandolaprilat

Cat. No.: B10826244
CAS No.: 83601-86-9
M. Wt: 402.5 g/mol
InChI Key: AHYHTSYNOHNUSH-HXFGRODQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trandolaprilat involves the hydrolysis of Trandolapril. One method includes the reaction of a cyclohexyl aziridine with a dialkyl malonate to form a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, followed by decarbonylation and conversion to the carboxylic acid group . Another method involves the esterification of (3aR,7aS)-perhydroindole-2-carboxylic acid with an alcohol, followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of Trandolapril under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Trandolaprilat undergoes several types of chemical reactions, including:

    Hydrolysis: Conversion of Trandolapril to this compound.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

    Oxidation and Reduction: May involve reagents such as hydrogen peroxide or sodium borohydride under controlled conditions.

Major Products Formed: The primary product formed from the hydrolysis of Trandolapril is this compound. Other reactions may yield various intermediates or by-products depending on the specific conditions and reagents used.

Scientific Research Applications

Trandolaprilat has several scientific research applications, including:

Comparison with Similar Compounds

    Enalaprilat: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Lisinopril: An ACE inhibitor that is not a prodrug and is active in its administered form.

    Ramiprilat: The active metabolite of Ramipril, with similar therapeutic uses.

Comparison: Trandolaprilat is unique in its high lipophilicity compared to other ACE inhibitors like Enalaprilat . This property allows for better tissue penetration and prolonged action. Additionally, this compound has been shown to be more potent in inhibiting ACE activity compared to Enalaprilat .

Properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHTSYNOHNUSH-HXFGRODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024709
Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87679-71-8
Record name Trandolaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87679-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trandolaprilat [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trandolaprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14209
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Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
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Record name Trandolaprilat
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Record name TRANDOLAPRILAT
Source FDA Global Substance Registration System (GSRS)
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